molecular formula C21H21N3O3S2 B2743749 2-(Cinnamylthio)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole CAS No. 940999-52-0

2-(Cinnamylthio)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole

Cat. No.: B2743749
CAS No.: 940999-52-0
M. Wt: 427.54
InChI Key: KXKDILYVBWSEJW-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cinnamylthio)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

1,3,4-Oxadiazole derivatives have garnered interest due to their wide range of biological activities. For example, antibacterial and antitubercular activities have been observed in compounds synthesized through a series of steps starting from benzenesulfonyl chloride. These compounds exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria, highlighting their potential in addressing bacterial infections (Khalid et al., 2016).

Additionally, antimycobacterial activity has been reported for 1,3,4-oxadiazole derivatives, indicating their potential use in combating Mycobacterium tuberculosis. Some derivatives showed significantly higher activity than standard drugs like isoniazid, streptomycin, and ethambutol against drug-resistant strains (Navarrete-Vázquez et al., 2007).

Anticancer Potential

Research into 1,3,4-oxadiazole derivatives has also uncovered their anticancer potential . Certain compounds have been identified as novel apoptosis inducers with activity against breast and colorectal cancer cell lines, offering insights into new therapeutic avenues for cancer treatment (Zhang et al., 2005).

Molecular Docking and Pharmacophore Studies

Molecular docking and pharmacophore studies on pyrrolyl 1,3,4-oxadiazole derivatives have evaluated their antitubercular activity , providing a basis for understanding the structure-activity relationships and facilitating the design of novel InhA inhibitors against Mycobacterium tuberculosis (Joshi et al., 2015).

Synthesis and Antimicrobial Activity

Further studies have synthesized new oxadiazole derivatives and evaluated their antimicrobial activity , highlighting their potential as antimicrobial agents. This includes activity against various pathogens and the potential for further investigation into their use in antimicrobial treatments (Swapna et al., 2013).

Properties

IUPAC Name

2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c25-29(26,24-13-4-5-14-24)19-12-6-11-18(16-19)20-22-23-21(27-20)28-15-7-10-17-8-2-1-3-9-17/h1-3,6-12,16H,4-5,13-15H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKDILYVBWSEJW-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SC/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.